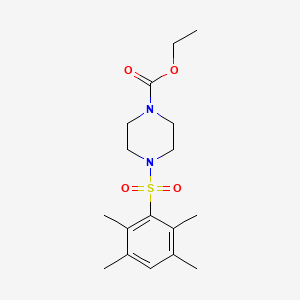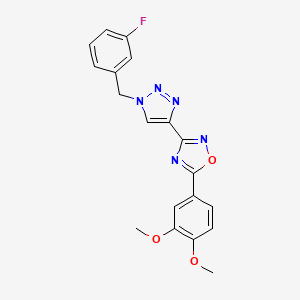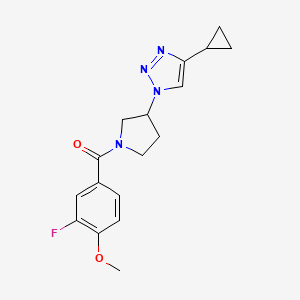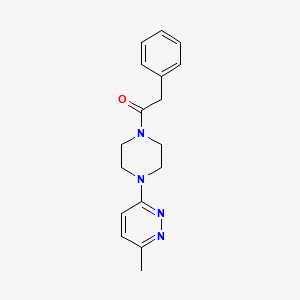
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate, also known as TMPSPC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate involves the inhibition of the target enzyme through binding to its active site. This results in the prevention of the enzyme from catalyzing its substrate, leading to a decrease in its activity. The specific interactions between Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate and the enzyme can be studied through molecular docking and other computational techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate are dependent on the target enzyme that it inhibits. For instance, the inhibition of MAO can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can alleviate symptoms of depression. On the other hand, the inhibition of AChE can result in an increase in the levels of acetylcholine, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate in lab experiments is its high potency and selectivity towards its target enzymes. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one of the limitations of using Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate is its relatively high cost compared to other enzyme inhibitors.
Orientations Futures
There are several future directions for the research and development of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate. One potential direction is the optimization of its chemical structure to improve its potency and selectivity towards its target enzymes. Another direction is the evaluation of its efficacy in animal models of neurological disorders. Additionally, the use of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate in combination with other drugs or therapies can be explored to enhance its therapeutic effects.
Méthodes De Synthèse
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with piperazine-1-carboxylic acid ethyl ester. This reaction produces a white solid which can be purified through recrystallization. The purity and yield of the synthesized Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate has been used in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). This makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and depression.
Propriétés
IUPAC Name |
ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-23-17(20)18-7-9-19(10-8-18)24(21,22)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROWDVJYGOUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2684244.png)
![3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2684245.png)




![4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2684250.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2684251.png)




![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)
